

Cdk8-IN-5: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: Cdk8-IN-5

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription and a promising therapeutic target in a range of diseases, including cancer and inflammatory conditions. This technical guide details the discovery and development of a potent and selective CDK8 inhibitor, referred to herein as **Cdk8-IN-5** (publicly disclosed as compound 85 in a significant study). This document provides a comprehensive overview of its synthesis, mechanism of action, in vitro and in vivo activities, and the key experimental protocols utilized in its characterization. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, a crucial co-regulator of RNA polymerase II-mediated transcription.[1][2] The CDK8 submodule, which also includes Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to either activate or repress gene expression.[3][4] Dysregulation of CDK8 activity has been implicated in the pathogenesis of various cancers by promoting oncogenic signaling pathways such as Wnt/ β -catenin.[1][4] Furthermore, emerging evidence highlights a role for CDK8 in modulating inflammatory responses, making it an attractive target for autoimmune and inflammatory diseases.[5][6]

The development of small molecule inhibitors of CDK8 has been an area of intense research. **Cdk8-IN-5** represents a significant advancement in this field, demonstrating potent and selective inhibition of CDK8 and promising therapeutic effects in preclinical models of inflammatory bowel disease (IBD).^[5]

Discovery and Synthesis

The discovery of **Cdk8-IN-5** began with the natural product wogonin as a starting point for a structure-based drug design and optimization campaign.^[5] A comprehensive structure-activity relationship (SAR) study led to the development of the lead compound, N-(2-ethylphenyl)-5-(4-(piperazine-1-carbonyl)phenyl)nicotinamide, which exhibited potent and drug-like properties as a CDK8 inhibitor.^[5]

Synthetic Pathway

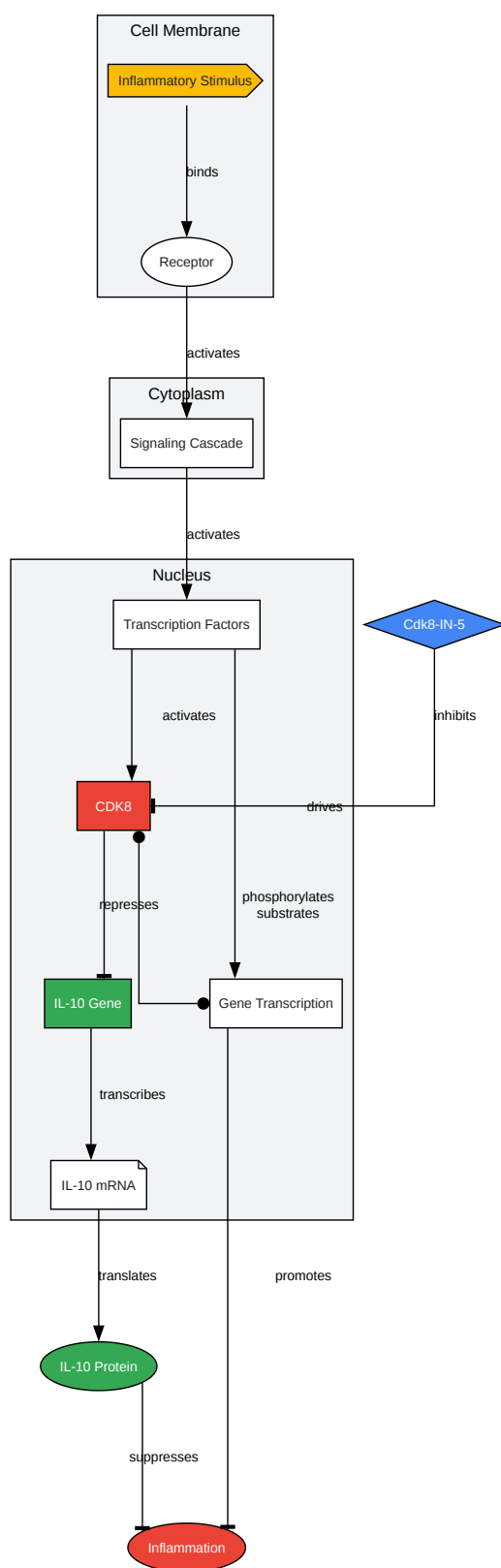
While the specific, step-by-step synthesis of **Cdk8-IN-5** (compound 85) is proprietary to the discovering institution, a general synthetic approach for similar nicotinamide derivatives can be outlined. This typically involves the coupling of a substituted nicotinic acid with a substituted aniline, followed by functionalization of the phenyl ring.

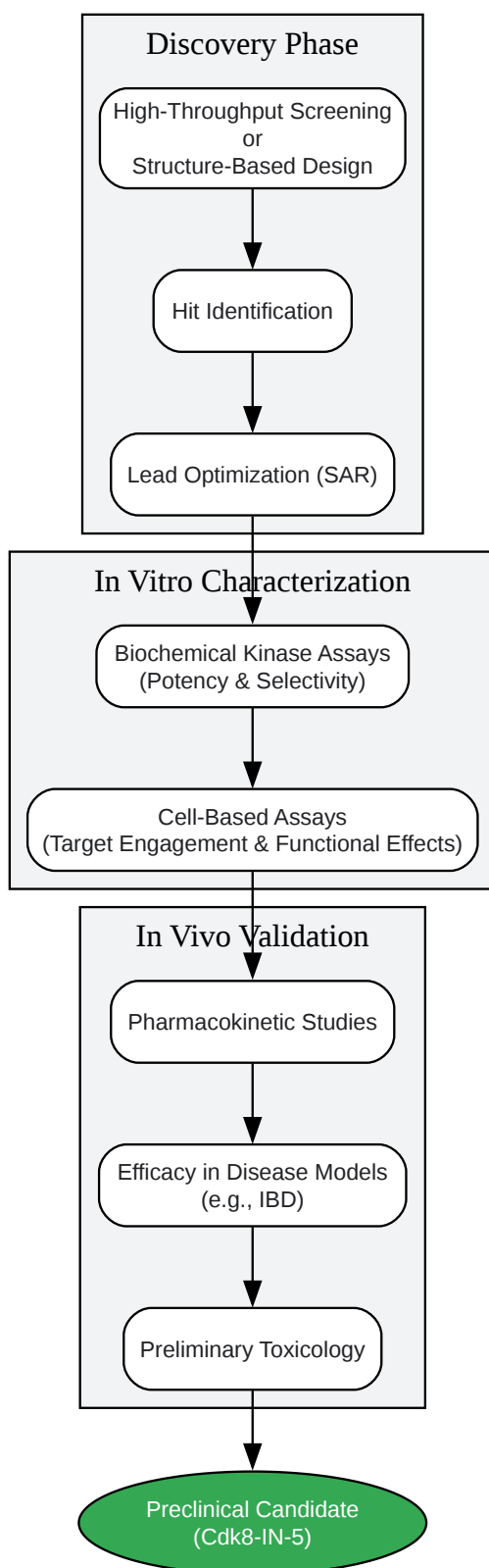
Mechanism of Action

Cdk8-IN-5 exerts its therapeutic effects through the direct inhibition of the kinase activity of CDK8. By binding to the ATP-binding pocket of CDK8, it prevents the phosphorylation of downstream substrates. One of the key mechanisms identified for its anti-inflammatory effect is the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10).^[5] Inhibition of CDK8 in activated myeloid-derived dendritic cells leads to an increase in IL-10 production, which in turn helps to suppress pathogenic inflammation.^[5]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by **Cdk8-IN-5**.





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Email: info@benchchem.com